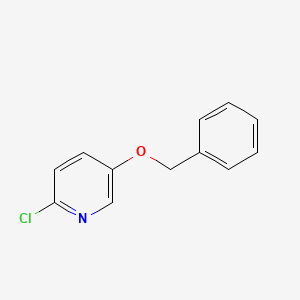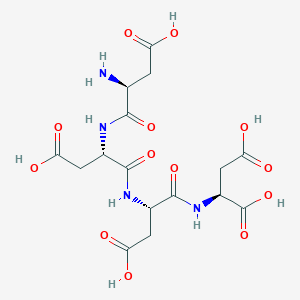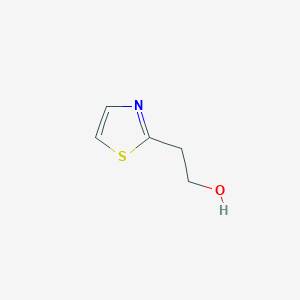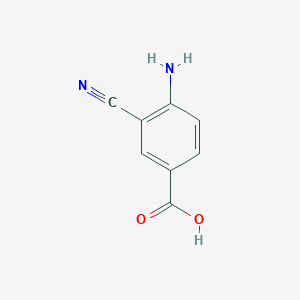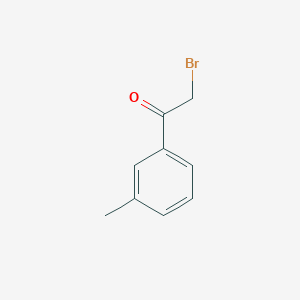![molecular formula C10H16N2O B1277548 4-[2-(Dimethylamino)ethoxy]aniline CAS No. 62345-76-0](/img/structure/B1277548.png)
4-[2-(Dimethylamino)ethoxy]aniline
概述
描述
“4-[2-(Dimethylamino)ethoxy]aniline” is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3 . This indicates that the molecule consists of a dimethylamino group and an ethoxy group attached to an aniline group .Physical And Chemical Properties Analysis
This compound has a melting point of 54-56°C . It has a density of 1.0±0.1 g/cm3, a boiling point of 300.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 54.8±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 172.5±3.0 cm3 .科学研究应用
Chromogenic Chemosensors
A novel strategy utilizes compounds including 4-(N,N-dimethylamine)-N-(2,4-dinitrobenzylidene)aniline as chromogenic chemosensors, particularly effective for detecting cyanide. These chemosensors exhibit a color change solely in the presence of cyanide, indicating their potential in environmental and safety applications (Heying et al., 2015).
Nonlinear Optical Materials
4-[2-(Dimethylamino)ethoxy]aniline derivatives have been explored in the synthesis of hyperbranched polymers for nonlinear optics. These polymers exhibit desirable properties like good solubility in polar organic solvents and stable glass transition temperatures, making them suitable for applications in photonics and telecommunications (Zhang et al., 1997).
Molecular Structure Analysis
Studies on compounds such as 2'-Hydroxy-4"-dimethylaminochalcone, which are structurally related to 4-[2-(Dimethylamino)ethoxy]aniline, reveal insights into molecular planarity and the effects of substituent groups on molecular structures. These findings are crucial in the design and synthesis of new organic compounds with specific electronic and optical properties (Liu et al., 2002).
Reaction Selectivity Studies
The reactivity and selectivity of aniline derivatives, including those related to 4-[2-(Dimethylamino)ethoxy]aniline, have been investigated to understand their behavior in organic synthesis. This research provides valuable information for designing efficient synthetic routes for various organic compounds (Tripathi et al., 2017).
Liquid Crystal Research
Compounds with 4-[2-(Dimethylamino)ethoxy]aniline moieties have been studied in the context of liquid crystal formation. These studies focus on understanding the molecular interactions and phase behaviors essential for developing new liquid crystal materials for displays and other optical applications (Araya & Matsunaga, 1980).
安全和危害
属性
IUPAC Name |
4-[2-(dimethylamino)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCVQPGAXZNTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424467 | |
| Record name | 4-[2-(dimethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethoxy]aniline | |
CAS RN |
62345-76-0 | |
| Record name | 4-[2-(dimethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(dimethylamino)ethoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

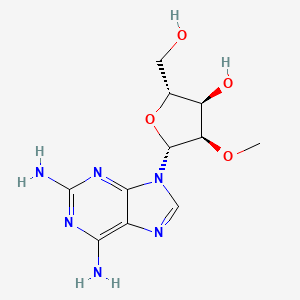
![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)
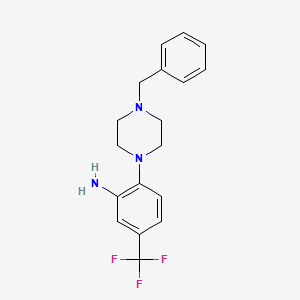
![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)
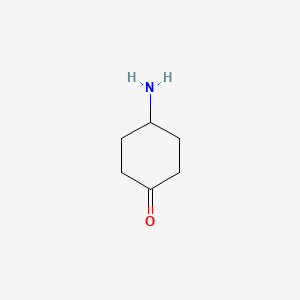
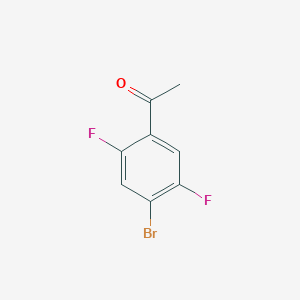
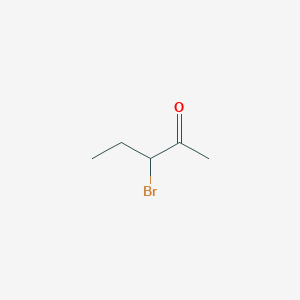
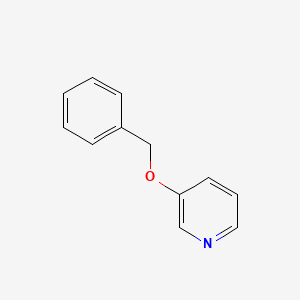
![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)
